tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate
Description
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-morpholin-3-ylcarbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(4)8-7-14-6-5-11-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
WGMJLHDPOBRHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1COCCN1 |
Origin of Product |
United States |
Preparation Methods
N-Methylation of Morpholin-3-amine
The first step involves converting morpholin-3-amine to N-methylmorpholin-3-amine. This is achieved by reacting the amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in acetonitrile at 50–60°C for 12–24 hours, yielding the methylated amine with >85% purity.
Carbamate Protection with Boc Anhydride
The methylated amine is then treated with Boc₂O to introduce the tert-butyl carbamate group. This reaction is performed in THF at 0–5°C to minimize side reactions, with triethylamine as a catalyst. The product is isolated via extraction with ethyl acetate and washed with brine to remove excess reagents.
Purification and Isolation
Crude product purification involves column chromatography using silica gel and a gradient eluent system (petroleum ether/ethyl acetate). Recrystallization from ethanol/water mixtures further enhances purity to >98%, as confirmed by HPLC.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Base Screening
Triethylamine provides superior results compared to sodium bicarbonate, with a 15% increase in yield attributed to its stronger deprotonation capacity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, confirming >98% purity.
Scale-Up and Industrial Considerations
Pilot-Scale Synthesis
A 1 kg batch synthesis achieved an 82% yield using the following optimized protocol:
-
Reagents : Morpholin-3-amine (1.2 equiv), Boc₂O (1.05 equiv), triethylamine (1.1 equiv).
-
Conditions : THF, 0°C, 18 hours.
-
Workup : Extraction with ethyl acetate (3 × 2 L), drying over MgSO₄, and rotary evaporation.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative method involves reductive amination of morpholin-3-one with methylamine, followed by Boc protection. However, this route yields only 68% product due to over-alkylation side reactions.
Solid-Phase Synthesis
Immobilizing morpholin-3-amine on resin enables automated synthesis but suffers from low scalability and high resin costs.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol and chloroform.
Scientific Research Applications
tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate ()
- Structure : Contains a pyrrolidine ring (five-membered, saturated, one nitrogen) instead of morpholine.
- The pyrrolidine’s secondary amine may engage in stronger hydrogen bonding than morpholine’s tertiary amine.
- Applications : Used in peptide synthesis and as a building block for kinase inhibitors .
tert-Butyl N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methylcarbamate ()
- Structure : Piperidine ring (six-membered, saturated, one nitrogen) with a methyl substituent.
- Key Differences: Piperidine’s lack of oxygen reduces polarity compared to morpholine.
- Synthesis : Prepared via Boc protection of the corresponding amine using di-tert-butyl dicarbonate, analogous to methods in (82% yield for a similar compound) .
tert-Butyl methyl(3-methylpyridin-2-yl)carbamate ()
- Structure : Aromatic pyridine ring instead of saturated morpholine.
- Key Differences : The aromatic system increases planarity and conjugation, altering electronic properties (e.g., UV absorbance) and metabolic stability. Pyridine’s basic nitrogen may enhance solubility in acidic conditions.
- Applications : Likely employed in medicinal chemistry for metal coordination or as a pharmacophore .
Substituent Effects on Reactivity and Stability
Fluorinated Derivatives
- tert-Butyl N-(3-fluorocyclohexyl)carbamate (): Fluorine’s electronegativity increases the compound’s metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs.
- tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (): The fluorophenyl group enhances π-π stacking interactions in drug-receptor binding .
Sulfonyl and Chlorosulfonyl Derivatives
- tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (): The chlorosulfonyl group introduces electrophilic reactivity, enabling cross-coupling reactions in agrochemical synthesis .
Hydrogen-Bonding and Crystallographic Trends
- tert-Butyl N-hydroxycarbamate (): Exhibits intermolecular N–H···O and O–H···O hydrogen bonds (bond lengths: 1.74–2.01 Å; angles: 164–171°), forming ribbon-like structures. Morpholine-containing analogs may display similar patterns but with altered geometries due to the tertiary amine .
- tert-Butyl N-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate (): X-ray data reveal non-planar conformations influenced by steric effects from the naphthyl group, a contrast to the more flexible morpholine derivative .
Q & A
Q. Basic
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Spill management : Neutralize with aqueous sodium bicarbonate and adsorb with vermiculite .
Note : While not classified as hazardous, prolonged exposure to carbamates may cause sensitization .
What experimental approaches are used to investigate the binding mechanisms of tert-Butyl carbamate derivatives with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kₐ, Kₑₛₜ) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular docking : AutoDock Vina predicts binding poses, validated by mutagenesis studies .
Case Study : Fluorinated derivatives show enhanced binding to ATP pockets in kinases due to electronegative interactions .
How can researchers optimize the scalability of tert-Butyl carbamate synthesis while maintaining stereochemical purity?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., solvent ratio, catalyst loading).
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Scalability Challenge : Pilot-scale reactions may require switching from THF to 2-MeTHF for safer distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
